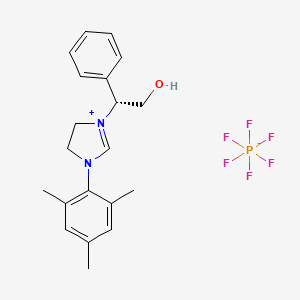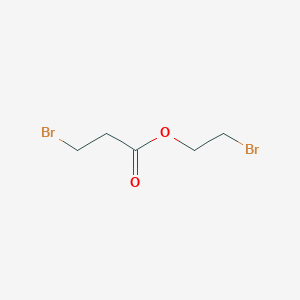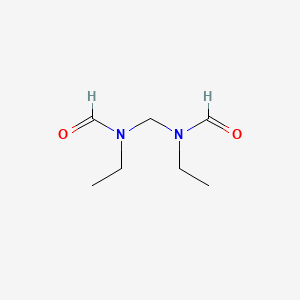
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide is a chemical compound with a molecular formula of C10H12N2O2S It is characterized by the presence of an amino group, a methylsulfanyl group, and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoic acid and 2-amino-1-methylsulfanyl-2-oxoethane.
Amidation Reaction: The 4-nitrobenzoic acid is reacted with 2-amino-1-methylsulfanyl-2-oxoethane in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or other functionalized derivatives.
科学研究应用
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-methoxybenzamide
- N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-chlorobenzamide
Uniqueness
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
属性
CAS 编号 |
31666-20-3 |
|---|---|
分子式 |
C10H11N3O4S |
分子量 |
269.28 g/mol |
IUPAC 名称 |
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H11N3O4S/c1-18-10(8(11)14)12-9(15)6-2-4-7(5-3-6)13(16)17/h2-5,10H,1H3,(H2,11,14)(H,12,15) |
InChI 键 |
VTZYUPZPZTZJRS-UHFFFAOYSA-N |
规范 SMILES |
CSC(C(=O)N)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)



![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

